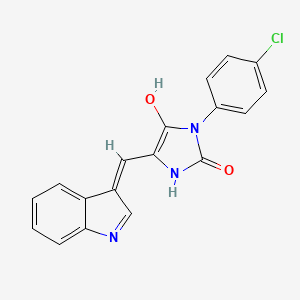
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both indole and chlorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with a chlorophenyl-substituted imidazolidine-2,4-dione. The reaction is usually carried out under acidic or basic conditions, with the use of appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. Its indole moiety is known to interact with a range of biological receptors, making it a candidate for studying receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.
作用機序
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the chlorophenyl group may enhance binding affinity to certain targets. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(5E)-3-(4-bromophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
(5E)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of chlorine.
(5E)-3-(4-methylphenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity and binding affinity, making it a compound of interest for further research.
特性
分子式 |
C18H12ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C18H12ClN3O2/c19-12-5-7-13(8-6-12)22-17(23)16(21-18(22)24)9-11-10-20-15-4-2-1-3-14(11)15/h1-10,23H,(H,21,24)/b11-9+ |
InChIキー |
TUOFGYKZNLHYLH-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)N3)C4=CC=C(C=C4)Cl)O)/C=N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)N3)C4=CC=C(C=C4)Cl)O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-[4-(pentyloxy)phenyl]-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572686.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11572690.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11572692.png)
![9-(Furan-2-yl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11572696.png)
![2-[(2-Methylphenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11572697.png)
![7-ethyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11572705.png)
![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11572709.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11572712.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572735.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572741.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572745.png)
![1-(4-Ethylphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572753.png)

![ethyl 5-{2-hydroxy-3-[(3-hydroxypropyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11572760.png)
